Leelamine HCl

Vue d'ensemble

Description

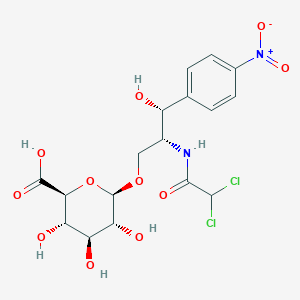

Leelamine (chlorhydrate) est une amine diterpénique tricyclique dérivée de l'écorce des pins. Elle est connue pour son effet agoniste faible sur les récepteurs cannabinoïdes et ses effets inhibiteurs sur les kinases de la pyruvate déshydrogénase. Leelamine (chlorhydrate) a gagné en importance pour ses propriétés antitumorales potentielles et sa capacité à perturber le transport intracellulaire du cholestérol .

Applications De Recherche Scientifique

Leelamine (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a chiral resolving agent for carboxylic acids and in the synthesis of various derivatives.

Biology: Studied for its effects on intracellular cholesterol transport and lysosomal accumulation.

Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting the growth of melanoma and breast cancer cells.

Industry: Utilized in the development of novel therapeutic agents and as a research tool in pharmacological studies

Mécanisme D'action

Target of Action

Leelamine Hydrochloride primarily targets the homeostasis of cholesterol and other critical lipids, influencing their distribution and synthesis within cellular compartments . It is a weak agonist of cannabinoid receptors CB1 and CB2 . It also inhibits pyruvate dehydrogenase kinases (PDKs) .

Mode of Action

Leelamine Hydrochloride’s mode of action involves its lysosomotropic property, which enables its accumulation in the lysosome . This accumulation leads to the inhibition of cholesterol transport, resulting in a lack of availability for key processes required for the functioning of cancer cells . In silico studies suggest that active derivatives accumulating in lysosomes bind to NPC1, a protein responsible for cholesterol export from the lysosome, inhibiting its activity .

Biochemical Pathways

Leelamine Hydrochloride affects key oncogenic pathways such as RTK–AKT/STAT3/MAPK and AKT/mTOR in various tumor cells . It also disrupts intracellular cholesterol homeostasis . Furthermore, it has been shown to stimulate the expression of Atg7, beclin-1, and the production of autophagosomes, leading to substantial inhibition of STAT5 activation .

Pharmacokinetics

Leelamine Hydrochloride has been shown to be detectable in the serum of mice using LC MS/MS, following oral administration of 80 mg/kg body weight over a 36-hour period . It also selectively and potently induces CYP2B activity in male ICR mice after oral administration .

Result of Action

Leelamine Hydrochloride provokes cancer cell death through an apoptotic process in a dose-dependent fashion . It has been shown to be effective against certain cancer cells, independent from its activity on CB receptors or PDK1 . It accumulates inside the acidic lysosomes leading to disruption of intracellular cholesterol transport, autophagy, and endocytosis followed by cell death .

Analyse Biochimique

Biochemical Properties

Leelamine Hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of its primary interactions is with cannabinoid receptors CB1 and CB2, where it acts as a weak agonist . Additionally, Leelamine Hydrochloride inhibits pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism . The compound also disrupts intracellular cholesterol transport by accumulating in lysosomes, leading to the inhibition of autophagy and endocytosis . These interactions highlight the multifaceted role of Leelamine Hydrochloride in biochemical processes.

Cellular Effects

Leelamine Hydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell death by disrupting intracellular cholesterol transport and inhibiting autophagic flux . This disruption leads to the accumulation of cholesterol in lysosomal compartments, causing homeostatic imbalance and triggering cell death . Leelamine Hydrochloride also affects cell signaling pathways, including the RTK-AKT/STAT/MAPK cascades, which are crucial for cell survival and proliferation . These effects demonstrate the compound’s potential as a chemotherapeutic agent.

Molecular Mechanism

The molecular mechanism of action of Leelamine Hydrochloride involves its lysosomotropic properties, which enable it to accumulate inside acidic organelles such as lysosomes . This accumulation disrupts intracellular cholesterol trafficking and receptor-mediated endocytosis, leading to the inhibition of key signaling pathways . Leelamine Hydrochloride also inhibits pyruvate dehydrogenase kinase, affecting glucose metabolism . These molecular interactions contribute to the compound’s ability to induce cell death and inhibit cancer cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leelamine Hydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Leelamine Hydrochloride remains stable under standard laboratory conditions, allowing for consistent experimental results . Over time, the compound’s accumulation in lysosomes leads to sustained disruption of cholesterol transport and autophagic flux, resulting in prolonged cellular effects . These findings highlight the importance of temporal analysis in understanding the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of Leelamine Hydrochloride vary with different dosages in animal models. In dose escalation studies, the compound has shown a dose-dependent effect on cancer cell inhibition . Higher doses of Leelamine Hydrochloride result in increased accumulation in lysosomes and greater disruption of cholesterol transport . At high doses, the compound may exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications . These studies provide valuable insights into the compound’s dosage-dependent effects.

Metabolic Pathways

Leelamine Hydrochloride is involved in specific metabolic pathways, primarily undergoing Phase I metabolism . The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which converts it into a mono-hydroxylated metabolite . This metabolic transformation affects the compound’s bioavailability and activity within the body . Understanding the metabolic pathways of Leelamine Hydrochloride is essential for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

Leelamine Hydrochloride is transported and distributed within cells and tissues through specific mechanisms. The compound’s lysosomotropic properties enable its accumulation in acidic organelles, such as lysosomes . This accumulation disrupts intracellular cholesterol transport and affects the localization of cholesterol within cells . Additionally, Leelamine Hydrochloride interacts with transporters and binding proteins that facilitate its distribution within tissues . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects.

Subcellular Localization

The subcellular localization of Leelamine Hydrochloride plays a significant role in its activity and function. The compound primarily localizes to lysosomes, where it disrupts cholesterol transport and autophagic flux . This localization is facilitated by its lysosomotropic properties, which enable it to accumulate in acidic compartments . The subcellular localization of Leelamine Hydrochloride is crucial for its ability to induce cell death and inhibit cancer cell proliferation.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Leelamine (chlorhydrate) peut être synthétisée par l'extraction de la leelamine à partir de l'écorce de pin, suivie de sa conversion en sel de chlorhydrate. Le processus d'extraction implique l'isolement de la molécule diterpénique tricyclique de l'écorce, qui est ensuite soumise à une réaction avec de l'acide chlorhydrique pour former le sel de chlorhydrate .

Méthodes de Production Industrielle : La production industrielle de leelamine (chlorhydrate) implique une extraction à grande échelle à partir de l'écorce de pin, suivie d'une purification et d'une conversion en forme de chlorhydrate. Le processus est optimisé pour garantir un rendement et une pureté élevés, ce qui le rend adapté à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de Réactions : Leelamine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : La leelamine peut être oxydée pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent modifier la structure tricyclique de la leelamine.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de leelamine

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution

Principaux Produits Formés :

Oxydation : Dérivés de la leelamine hydroxylés.

Réduction : Structures diterpéniques tricycliques réduites.

Substitution : Dérivés fonctionnalisés de la leelamine avec divers substituants

4. Applications de la Recherche Scientifique

Leelamine (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme agent de résolution chirale pour les acides carboxyliques et dans la synthèse de divers dérivés.

Biologie : Étudiée pour ses effets sur le transport intracellulaire du cholestérol et l'accumulation lysosomale.

Médecine : En cours d'investigation pour son potentiel en tant qu'agent anticancéreux, en particulier pour inhiber la croissance des cellules de mélanome et de cancer du sein.

Industrie : Utilisée dans le développement de nouveaux agents thérapeutiques et comme outil de recherche dans les études pharmacologiques

5. Mécanisme d'Action

Leelamine (chlorhydrate) exerce ses effets par plusieurs mécanismes :

Propriété Lysosomotropique : S'accumule dans les lysosomes, perturbant le transport intracellulaire du cholestérol.

Inhibition des Kinases de la Pyruvate Déshydrogénase : Limite la disponibilité du cholestérol pour les processus cellulaires clés.

Induction de l'Apoptose : Provoque la mort des cellules cancéreuses par des voies apoptotiques, en particulier dans les cellules de mélanome et de cancer du sein

Comparaison Avec Des Composés Similaires

Leelamine (chlorhydrate) est comparée à d'autres composés similaires, tels que l'acide abiétique et ses dérivés :

Acide Abiétique : Structurellement similaire à la leelamine, mais avec des groupes fonctionnels et des activités biologiques différents.

Dérivés de la Leelamine : Synthétisés pour améliorer ou modifier les propriétés anticancéreuses de la leelamine.

Unicité : La forte propriété lysosomotropique de la leelamine et sa capacité à perturber le transport intracellulaire du cholestérol la rendent unique parmi les composés similaires

Liste de Composés Similaires :

- Acide Abiétique

- Déhydroabiétylamine

- Divers dérivés hydroxylés et substitués de la leelamine .

Leelamine (chlorhydrate) continue d'être un composé d'un intérêt scientifique considérable en raison de ses propriétés uniques et de ses applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

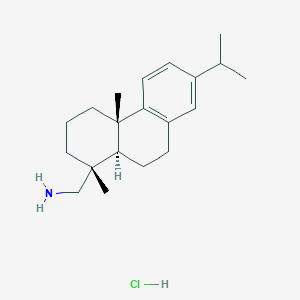

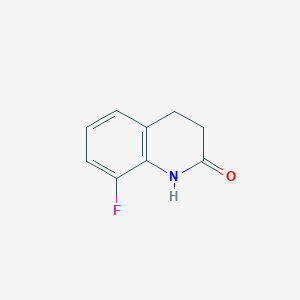

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPQLGCAWUAYPF-WFBUOHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587872 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16496-99-4, 99306-87-3 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)

![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)